2-Bromo-5-fluoro-4-iodo-pyridin-3-amine
Description
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₅H₃BrFIN₂ (molecular weight: 327.90 g/mol). This compound features a pyridine ring substituted with bromine (position 2), fluorine (position 5), iodine (position 4), and an amine group (position 3). Its structural complexity and electron-deficient aromatic system make it a valuable intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds in drug discovery .
The presence of multiple halogens enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions, enabling selective functionalization. Its fluorine and iodine substituents also influence solubility and metabolic stability, traits critical in medicinal chemistry .
Properties
Molecular Formula |
C5H3BrFIN2 |
|---|---|
Molecular Weight |
316.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrFIN2/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2 |
InChI Key |
HBNLCZQTTZWPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodo-pyridin-3-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine ring, bromination, fluorination, and iodination can be carried out using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Sonogashira coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodo-pyridin-3-amine involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups introduced during synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Bromo-5-fluoro-4-iodo-pyridin-3-amine with structurally related pyridine derivatives:
Key Observations:
- Halogen Diversity : The target compound uniquely combines bromine, fluorine, and iodine, enabling orthogonal reactivity. In contrast, 5-Bromo-4-chloro-3-iodopyridin-2-amine () lacks fluorine but includes chlorine, which may alter regioselectivity in substitutions .
- Functional Group Effects: The trimethylsilyl-ethynyl group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine () facilitates Sonogashira couplings, whereas the methoxy group in 5-Bromo-3-methoxypyridin-2-amine () deactivates the ring for electrophilic substitutions .
- Positional Isomerism : 2-Bromo-5-iodopyridin-3-amine () shares bromine and iodine but lacks fluorine, reducing its electronic withdrawal effects compared to the target compound .
Physicochemical Properties
- Solubility : Fluorine and iodine increase the hydrophobicity of the target compound compared to methoxy-substituted derivatives (e.g., 5-Bromo-3-methoxypyridin-2-amine ), which may exhibit better aqueous solubility due to the polar methoxy group .
- Stability : Heavy halogens (Br, I) confer thermal stability, whereas alkynyl or silyl groups () may introduce sensitivity to moisture or oxidation .
Biological Activity
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine is an organofluorine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with bromine, fluorine, and iodine atoms, which may influence its pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrFINE |
| Molecular Weight | 257.89 g/mol |
| CAS Number | 169449172 |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions and nucleophilic substitutions. Various methodologies have been explored, including:
- Halogenation of Pyridine Derivatives : Utilizing bromine and iodine sources in the presence of suitable solvents.
- Nucleophilic Substitution Reactions : Employing amines to replace halogen atoms under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing:
- Inhibition of Gram-positive bacteria : The compound demonstrated notable inhibition against Staphylococcus aureus.
- Effectiveness against Gram-negative bacteria : Moderate activity was observed against Escherichia coli.
Anticancer Activity
The compound has also shown potential in cancer research. In vitro studies assessed its cytotoxic effects on cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF7 (breast cancer) | 12.8 |
These results suggest that the compound may interfere with cell proliferation pathways, potentially through mechanisms involving apoptosis induction.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : It might bind to DNA or RNA, disrupting replication or transcription processes.
Case Study 1: Antimicrobial Efficacy
A recent study conducted on a series of pyridine derivatives, including this compound, highlighted its antimicrobial properties. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant bacterial strains.
Case Study 2: Anticancer Properties
In a comparative analysis, the compound was tested alongside other halogenated pyridines. The results indicated that the presence of multiple halogens significantly enhanced cytotoxicity in tumor cells, particularly in those expressing multidrug resistance proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
